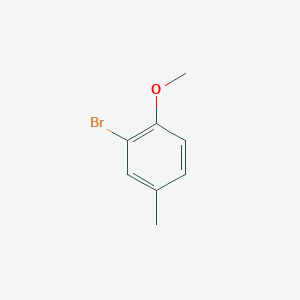

3-ブロモ-4-メトキシトルエン

説明

2-Bromo-4-methylanisole can be prepared via bromination of 4-methylanisole using poly(4-vinylpyridinium bromochromate).

科学的研究の応用

医薬品:生物活性化合物の合成

3-ブロモ-4-メトキシトルエンは、さまざまな生物活性化合物の合成に使用されます。 例えば、抗腫瘍剤などの潜在的な治療効果を持つ分子の作成における前駆体となりえます .

材料科学:高度なポリマー合成

材料科学において、この化合物は高度なポリマーの合成のための構成要素として役立ちます。 その臭素基とメトキシ基は、熱安定性や電気伝導性などの特定の特性を持つポリマーを作成するための汎用性のあるモノマーになります .

環境科学:分解研究

研究者は、環境科学において3-ブロモ-4-メトキシトルエンを使用して、生態系における有機化合物の分解を研究しています。 環境への影響とその分解生成物を理解するのに役立ちます .

分析化学:クロマトグラフィー標準

この化合物は、その独特の化学的特性により、クロマトグラフィー分析における標準として頻繁に使用されます。 機器の校正と分析結果の正確性を保証するのに役立ちます .

有機合成:多段階反応シーケンス

3-ブロモ-4-メトキシトルエンは、多段階有機合成プロセスにおける重要な中間体です。 それは、複雑な有機分子を構築する上で基本的なフリーデル・クラフツアシル化や鈴木・宮浦カップリングなどの反応に関与しています .

薬理学:創薬

薬理学において、3-ブロモ-4-メトキシトルエンは新規薬剤の開発に使用されています。 その構造は、生物学的標的に相互作用する可能性のある化合物を作り出すために操作され、潜在的な新薬につながります .

作用機序

Target of Action

3-Bromo-4-methoxytoluene, also known as 2-Bromo-1-methoxy-4-methylbenzene or 2-Bromo-4-methylanisole, is a chemical compound that is often used in various chemical processes

Mode of Action

It is known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions . In these reactions, the compound may interact with organoboron reagents under mild and functional group tolerant conditions .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The downstream effects of this pathway can lead to the formation of biaryl compounds, which are common motifs in organic chemistry and are often found in pharmaceuticals and organic materials .

Result of Action

It is known to be used as a starting material in the multi-step synthesis of sesquiterpene (±)-herbertenolide .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-methoxytoluene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be sensitive to the presence of water and oxygen . Therefore, these reactions are typically carried out under an inert atmosphere and in anhydrous conditions .

生化学分析

Biochemical Properties

2-Bromo-4-methylanisole plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is often used as a starting material in the multi-step synthesis of sesquiterpenes and other organic compounds . The compound interacts with various enzymes and proteins during these reactions. For instance, it can act as a substrate for enzymes involved in bromination and methylation processes. The nature of these interactions typically involves the formation of covalent bonds between the bromine atom of 2-Bromo-4-methylanisole and the active sites of the enzymes, leading to the formation of new chemical products.

Cellular Effects

The effects of 2-Bromo-4-methylanisole on various types of cells and cellular processes are still under investigation. It is known to influence cell function by interacting with cell signaling pathways and gene expression. The compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. For example, 2-Bromo-4-methylanisole may inhibit or activate specific enzymes, leading to changes in the levels of metabolites and the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-Bromo-4-methylanisole exerts its effects through various binding interactions with biomolecules. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. Additionally, 2-Bromo-4-methylanisole can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, ultimately affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4-methylanisole can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that 2-Bromo-4-methylanisole can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects may include alterations in cell signaling pathways, gene expression, and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Bromo-4-methylanisole vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and metabolism. At higher doses, 2-Bromo-4-methylanisole can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and changes in gene expression. Threshold effects have been observed in studies, where specific dosages lead to significant changes in cellular and physiological responses .

Metabolic Pathways

2-Bromo-4-methylanisole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other chemical products. The compound can undergo bromination, methylation, and other chemical modifications, leading to the formation of new metabolites. These metabolic pathways can affect the overall metabolic flux within the cell, influencing the levels of key metabolites and the activity of metabolic enzymes .

Transport and Distribution

Within cells and tissues, 2-Bromo-4-methylanisole is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can affect the accumulation and localization of 2-Bromo-4-methylanisole, influencing its activity and function within the cell .

Subcellular Localization

The subcellular localization of 2-Bromo-4-methylanisole can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-Bromo-4-methylanisole may accumulate in the endoplasmic reticulum, mitochondria, or other organelles, where it can interact with enzymes and proteins involved in various biochemical processes. These interactions can influence the overall cellular response to the compound .

生物活性

2-Bromo-4-methylanisole is an organic compound with a molecular formula of C9H11BrO, characterized by a bromine atom at the second position and a methoxy group at the fourth position of the aromatic ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry, due to its unique structural features that confer specific biological activities.

- Molecular Weight : 215.09 g/mol

- Boiling Point : Approximately 124-125 °C at 20 mmHg

- Melting Point : 15.5 °C

- Density : 1.392 g/mL at 25 °C

Antimicrobial Properties

Research indicates that 2-Bromo-4-methylanisole exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis .

Antifungal Activity

In addition to its antibacterial properties, 2-Bromo-4-methylanisole has shown antifungal activity. It has been tested against common fungal pathogens, revealing promising results that indicate its potential as a fungicide in agricultural applications. The compound's efficacy may stem from its ability to inhibit fungal growth by interfering with cell wall synthesis or function.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study published in a peer-reviewed journal assessed the antimicrobial properties of various brominated compounds, including 2-Bromo-4-methylanisole. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an effective antimicrobial agent .

-

Fungal Inhibition Assay :

- In another study focused on agricultural applications, 2-Bromo-4-methylanisole was tested against Fusarium oxysporum, a common plant pathogen. The results showed a significant reduction in fungal biomass at concentrations as low as 50 µg/mL, indicating its potential use as a biopesticide.

While the exact mechanism of action for 2-Bromo-4-methylanisole remains under investigation, preliminary studies suggest that its antimicrobial effects may be attributed to the presence of the bromine atom, which can enhance reactivity and interaction with microbial enzymes or structural components. The methoxy group may also play a role in modulating the compound's lipophilicity, facilitating membrane penetration .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Bromo-4-methylanisole | C9H11BrO | Antimicrobial, Antifungal |

| 2,6-Dibromo-4-methylanisole | C9H8Br2O | Antifungal |

| 4-Methylphenol | C7H8O | Antiseptic |

The table above illustrates how 2-Bromo-4-methylanisole compares with structurally similar compounds regarding biological activity. Notably, while it shares some antimicrobial properties with 4-Methylphenol, it exhibits enhanced antifungal activity compared to its dibrominated counterpart.

特性

IUPAC Name |

2-bromo-1-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPUIKWBNXTXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066746 | |

| Record name | 2-Bromo-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22002-45-5 | |

| Record name | 2-Bromo-4-methylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22002-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-bromo-1-methoxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-4-METHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUX4EC3EUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic applications of 2-Bromo-4-methylanisole?

A1: 2-Bromo-4-methylanisole serves as a versatile building block in organic synthesis. It's frequently employed in reactions utilizing its bromine substituent, such as:

- Aryne Formation: This compound can undergo lithium diisopropylamide (LDA) mediated reactions to generate aryne intermediates. These highly reactive intermediates can then react with various nucleophiles, offering a pathway for the synthesis of complex molecules [].

- Metal-catalyzed Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to form carbon-carbon bonds. This enables the introduction of diverse substituents onto the aromatic ring [].

Q2: Can 2-Bromo-4-methylanisole be used to synthesize natural products?

A2: Yes, this compound has proven valuable in the total synthesis of natural products. For example:

- (+/-)-herbertenolide: Researchers utilized 2-Bromo-4-methylanisole as a starting material in a seven-step synthesis of the sesquiterpene (+/-)-herbertenolide. Notably, a key step involved a stereospecific photodecarbonylation reaction of a crystalline ketone derivative, highlighting the compound's utility in controlling stereochemistry [].

- **Phenolic Sesquiterpene from Elvira biflora: ** 2-Bromo-4-methylanisole served as a key intermediate in the synthesis of a phenolic sesquiterpene, 2-(1',5'-dimethylhex-4'-enyl)-4-methylphenol, isolated from Elvira biflora. This synthesis confirmed the proposed structure of the natural product [].

Q3: Are there any reactions where 2-Bromo-4-methylanisole leads to unexpected products?

A: When reacted with hetarylacetonitriles under aryne-forming conditions, 2-Bromo-4-methylanisole can undergo a tandem addition-rearrangement pathway instead of the desired aryne arylation. This results in the formation of rearranged 2-hetarylmethyl-3,4,5,6-tetramethylbenzonitriles instead of the anticipated aryne arylated products [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。